Oseltamivir-acetate is classified as a neuraminidase inhibitor, which is a category of antiviral drugs that impede the function of the neuraminidase enzyme on the surface of the influenza virus. This action effectively prevents the virus from spreading within the body. Oseltamivir is derived from shikimic acid, which can be extracted from the star anise plant (Illicium verum), making it a natural product source for its synthesis. The compound was first developed by Gilead Sciences and is marketed under the brand name Tamiflu by Hoffmann-La Roche.
The synthesis of Oseltamivir has been explored through various methods, with significant advancements made to optimize yield and efficiency. Notable synthetic routes include:
Oseltamivir-acetate has a complex molecular structure characterized by its chiral centers. The molecular formula is , with a molecular weight of approximately 312.41 g/mol. The structure includes:
The stereochemistry plays a crucial role in its biological activity, with specific configurations necessary for effective binding to the neuraminidase enzyme.
Oseltamivir undergoes several chemical reactions during its synthesis and metabolism:
Oseltamivir functions by inhibiting the neuraminidase enzyme on the surface of influenza viruses. The mechanism involves:
This mechanism is particularly effective against both Influenza A and B viruses.
Oseltamivir-acetate exhibits several notable physical and chemical properties:
These properties are essential for formulation into effective pharmaceutical products.
Oseltamivir-acetate has several significant applications in medicine:
(−)-Shikimic acid serves as the foundational chiral building block for oseltamivir-acetate synthesis, providing three stereocenters that dictate the molecule’s final configuration. Its natural abundance in Illicium verum (Chinese star anise) enables extraction at approximately 3–5% yield from dried plant material. Industrially, recombinant Escherichia coli strains bioengineered to overexpress shikimate pathway enzymes achieve titers exceeding 84 g/L, resolving supply limitations for pandemic-scale production. The molecule’s cyclohexene core with inherent C3, C4, and C5 stereochemistry allows strategic functionalization at C1, C5, and C6 positions while preserving chirality. This bypasses asymmetric synthesis challenges, streamlining the synthesis into 8–10 steps from a single enantiopure source [1] [5].
Table 1: Sourcing Strategies for (−)-Shikimic Acid
Source | Yield | Key Advantage | Industrial Adoption |
---|---|---|---|
Star anise extraction | 3–5% (w/w) | Low-tech processing | Initial Roche production |
Recombinant E. coli fermentation | 84 g/L | Scalability; >30% yield from glucose | Primary current source |
The Roche industrial route employs azide-aziridine chemistry to install C5 and C4 nitrogen functionalities. Shikimic acid is converted to ethyl shikimate, followed by trimesylation (93% yield). Allylic mesylate displacement with sodium azide generates an intermediate azide, which undergoes Staudinger reduction and intramolecular cyclization to form aziridine 6 (84% yield). This strained ring is then regioselectively opened by 3-pentanol under boron trifluoride catalysis to establish the C5 ether linkage. Subsequent C4 azide displacement and reduction installs the primary amine, completing the carbon backbone [1]. Safety-driven modifications replaced azides with allylamine-mediated transimination cascades, forming diamines without explosive intermediates [1] [4].
Table 2: Comparison of Azide-Dependent vs. Azide-Free Routes
Intermediate | Azide Route | Azide-Free Route (Karpf/Trussardi) |
---|---|---|
Nitrogen introduction | Double NaN₃ displacement | Allylamine transimination cascade |
Key step | Aziridine 6 formation | Aziridinium ion generation |
Overall yield (shikimic acid) | 17–22% | 20–30% |
Boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes the regioselective ring-opening of aziridine intermediates by 3-pentanol, exclusively attacking the less hindered C5 position to form the (3R,4R,5S)-configured pentyloxy ether. This step is critical for installing the lipophilic side chain and achieves >90% regioselectivity under optimized conditions. The Lewis acid activates the aziridine ring by coordinating with the nitrogen lone pair, enhancing electrophilicity at C5. Stereochemical integrity is preserved due to the substrate-controlled Sᴺ2-type inversion, avoiding epimerization [1] [5].
Chemoselective mesylation of shikimic acid’s C1, C5, and C6 hydroxyl groups uses methanesulfonyl chloride (MsCl) with triethylamine base, achieving 93% yield in ethyl acetate solvent. Key innovations include:
Table 3: Optimization of Mesylation/Azidation Steps
Parameter | Traditional Process | Optimized Process |
---|---|---|
Temperature | 25°C (azidation) | 0°C (azidation) |
Solvent | Acetone/water (5:1) | Methyl tert-butyl ether/acetonitrile |
Yield (trimesylate → azide) | 92% | 95% |
Solvent selection critically reduces environmental impact:
Table 4: Solvent Systems in Oseltamivir Synthesis
Stage | Solvent System | Environmental Impact Reduction |
---|---|---|
Esterification | Ethyl acetate (replaces CH₂Cl₂) | Lower ozone depletion potential |
Ketalization | MTBE/water biphasic | Simplified recycling |
Aziridine ring-opening | 3-Pentanol (neat) | Zero auxiliary solvent use |
Biocatalysis offers sustainable alternatives to chemical steps:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0